molecular formula C15H14N6OS B2438160 benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097921-00-9

benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2438160
CAS No.: 2097921-00-9
M. Wt: 326.38
InChI Key: HGTWDFDXUYYQSW-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety linked to a triazole and azetidine structure. Its molecular formula is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S with a molecular weight of approximately 369.4 g/mol. The structural features contribute to its biological activity by enhancing lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Thiadiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer TypeEffect
Thiadiazole DerivativeHuman leukemia (HL-60)Induced apoptosis; decreased cell viability
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dioneMelanomaReduced tumor growth in xenografts
Other derivativesOvarian and breast cancerInhibited proliferation

A review noted that derivatives of benzo[c][1,2,5]thiadiazole showed significant anticancer activity across multiple models, suggesting that modifications to the thiadiazole ring could enhance efficacy against specific cancer types .

Antibacterial Activity

The compound also exhibits promising antibacterial properties. Research indicates that thiadiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. Key findings include:

BacteriaMIC (μg/mL)Activity
Staphylococcus aureus0.008 - 0.046High potency against resistant strains
Escherichia coli0.03 - 0.06Effective inhibition observed
Pseudomonas aeruginosa0.25 - 1.0Notable activity against biofilms

These results demonstrate that the incorporation of cyclopropyl groups into the triazole structure can enhance antibacterial activity .

Antifungal Activity

Thiadiazole derivatives have also been evaluated for antifungal activity. Studies indicate that these compounds can inhibit fungal growth effectively:

  • Case Study : A derivative showed significant inhibition against Candida albicans, with an IC50 value indicating effective antifungal properties.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Membrane Disruption : The lipophilicity allows it to penetrate cell membranes effectively, disrupting cellular homeostasis.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-15(10-3-4-12-13(5-10)18-23-17-12)20-6-11(7-20)21-8-14(16-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTWDFDXUYYQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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